![molecular formula C7H5BrF2 B2812414 1-Bromo-4-fluoro-2-(fluoromethyl)benzene CAS No. 2244085-04-7](/img/structure/B2812414.png)
1-Bromo-4-fluoro-2-(fluoromethyl)benzene
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Overview
Description
“1-Bromo-4-fluoro-2-(fluoromethyl)benzene” is a derivative of benzene, with a bromine atom bonded para to a fluorine atom . It has uses as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis .
Molecular Structure Analysis
The molecular formula of “1-Bromo-4-fluoro-2-(fluoromethyl)benzene” is BrC6H4F . It has a molecular weight of 175.00 . The structure is planar, typical for benzene derivatives .Chemical Reactions Analysis
“1-Bromo-4-fluoro-2-(fluoromethyl)benzene” is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds . It can also form a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds .Physical And Chemical Properties Analysis
“1-Bromo-4-fluoro-2-(fluoromethyl)benzene” is a colorless liquid . It has a boiling point of 150°C and a melting point of -16°C . The density is 1.593 g/mL at 25°C . It is insoluble in water .Scientific Research Applications
Synthesis of TADF Dyes in OLED Applications
2-Bromo-5-fluorobenzyl fluoride is used as a precursor for the synthesis of a thermally activated delayed fluorescence (TADF) dye, named as 2-phenoxazine-5-acridine-benzonitrile . This dye is synthesized in a two-step reaction that includes nucleophilic aromatic substitution and Buchwald-Hartwig amination . The resulting OLED device shows a maximum current efficiency of 16.3 cdA -1, a maximum powder efficiency of 12.2 lmW -1 and an external quantum efficiency of 5% .
Synthesis of APIs in Antitumor and Anti-inflammatory Applications
The compound is also used in the synthesis of quinazolines for use in antitumor and anti-inflammatory applications . The ortho positioning of bromide and nitrile groups of 2-bromo-5-fluorobenzyl fluoride facilitates its synthesis into quinazolines .
Synthesis of 5-Fluoro-3-Substituted Benzoxaboroles
2-Bromo-5-fluorobenzaldehyde, a related compound, is used as a precursor for the synthesis of 5-fluoro-3-substituted benzoxaboroles . These compounds are used in material science as molecular receptors, building block in crystal engineering, as steroid conjugates for molecular imprinting, dyes and biosensors of alpha hydroxyl carboxylic acids .
Synthesis of Tetrasubstituted Alkenes
1-Bromo-4-fluoro-2-(fluoromethyl)benzene is employed in the synthesis of tetrasubstituted alkenes by stereo- and regioselective stannyllithiation of diarylacetylenes .
Synthesis of Atypical Antipsychotic Agents
1-Bromo-4-fluoro-2-(fluoromethyl)benzene is used as an intermediate in the synthesis of atypical antipsychotic agents .
Suzuki-Miyaura Coupling Reaction
1-Bromo-4-fluoro-2-(fluoromethyl)benzene is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that fluorinated compounds often interact with various enzymes and receptors in the body due to their unique chemical properties .
Mode of Action
For instance, fluoride favors nucleophilic aromatic substitution, while bromide is amenable to Pd-catalyzed coupling reactions .
Biochemical Pathways
It’s known that fluorinated compounds can influence various biochemical pathways due to their ability to form stable bonds with other elements .
Pharmacokinetics
It’s known that the pharmacokinetic properties of fluorinated compounds can be influenced by their strong electronegativity and small size .
Result of Action
Fluorinated compounds are known to have a wide range of effects at the molecular and cellular levels, depending on their specific structures and the targets they interact with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-fluorobenzyl fluoride . For instance, the presence of other compounds, pH levels, temperature, and other factors can affect how this compound interacts with its targets and how stable it remains in various environments .
properties
IUPAC Name |
1-bromo-4-fluoro-2-(fluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEROKAKMSQQVMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CF)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-fluorobenzyl fluoride |
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